molecular formula C18H23N3O3S B6751606 N-(1-cyanocyclopentyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide

N-(1-cyanocyclopentyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide

Cat. No.: B6751606
M. Wt: 361.5 g/mol
InChI Key: XKPRSFUBKPIIMV-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide is a complex organic compound with a unique structure that includes a cyanocyclopentyl group, a thiazinan ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl group and the thiazinan ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-(1-cyanocyclopentyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structures, such as other benzamide derivatives and thiazinan-containing molecules. Examples include:

  • 4-[(1,1-dioxo-1lambda6,4-thiazinan-4-yl)methyl]benzoic acid
  • Methyl 4-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)-benzenecarboxylate

Uniqueness

N-(1-cyanocyclopentyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c19-14-18(6-1-2-7-18)20-17(22)16-5-3-4-15(12-16)13-21-8-10-25(23,24)11-9-21/h3-5,12H,1-2,6-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPRSFUBKPIIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC=CC(=C2)CN3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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